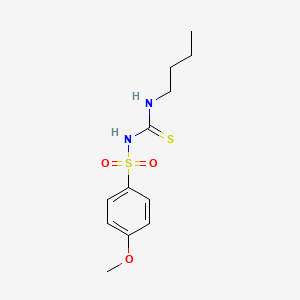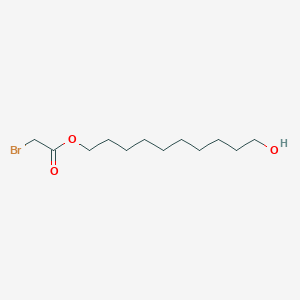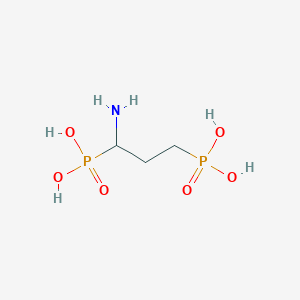
(1-Aminopropane-1,3-diyl)bis(phosphonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Aminopropane-1,3-diyl)bis(phosphonic acid): is a chemical compound with the molecular formula C3H11NO6P2 . It is a member of the bisphosphonate family, which is known for its applications in various fields such as medicine, industry, and scientific research. This compound is characterized by the presence of two phosphonic acid groups attached to a central aminopropane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopropane-1,3-diyl)bis(phosphonic acid) typically involves the reaction of aminopropane with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
NH2CH2CH2CH2NH2+2H3PO3+2CH2O→(1-Aminopropane-1,3-diyl)bis(phosphonic acid)+2H2O
Industrial Production Methods: Industrial production of (1-Aminopropane-1,3-diyl)bis(phosphonic acid) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (1-Aminopropane-1,3-diyl)bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted aminopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-Aminopropane-1,3-diyl)bis(phosphonic acid) is used as a ligand in coordination chemistry and as a precursor for the synthesis of various organophosphorus compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in bone resorption.
Medicine: In medicine, (1-Aminopropane-1,3-diyl)bis(phosphonic acid) is explored for its potential use in the treatment of bone-related disorders such as osteoporosis and Paget’s disease. It acts by inhibiting osteoclast-mediated bone resorption.
Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment processes and as a corrosion inhibitor in various industrial systems.
Mecanismo De Acción
The mechanism of action of (1-Aminopropane-1,3-diyl)bis(phosphonic acid) involves its interaction with enzymes and proteins that contain metal ions. The phosphonic acid groups chelate metal ions, thereby inhibiting the activity of enzymes such as farnesyl pyrophosphate synthase, which is involved in bone resorption. This inhibition leads to a decrease in osteoclast activity and a reduction in bone resorption.
Comparación Con Compuestos Similares
Etidronic acid:
Pamidronic acid:
Uniqueness: (1-Aminopropane-1,3-diyl)bis(phosphonic acid) is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other bisphosphonates. Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
79566-02-2 |
|---|---|
Fórmula molecular |
C3H11NO6P2 |
Peso molecular |
219.07 g/mol |
Nombre IUPAC |
(1-amino-3-phosphonopropyl)phosphonic acid |
InChI |
InChI=1S/C3H11NO6P2/c4-3(12(8,9)10)1-2-11(5,6)7/h3H,1-2,4H2,(H2,5,6,7)(H2,8,9,10) |
Clave InChI |
PVZPGDPYDZKSBK-UHFFFAOYSA-N |
SMILES canónico |
C(CP(=O)(O)O)C(N)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
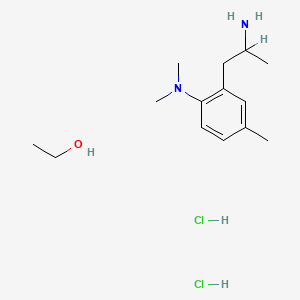

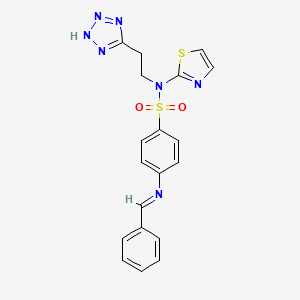
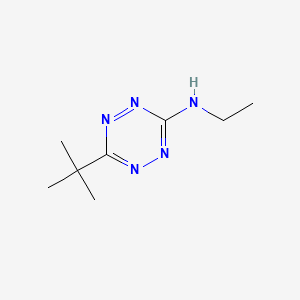

![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
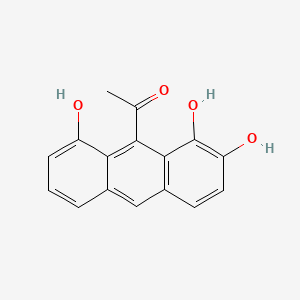
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)



